Xelaglifam
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Overview
Description
Xelaglifam is a novel compound developed as a G-protein-coupled receptor 40 (GPR40) agonist. It is primarily used for the treatment of Type 2 diabetes by inducing glucose-dependent insulin secretion and reducing circulating glucose levels . This compound has shown promising results in both in vitro and in vivo studies, making it a significant candidate in diabetes management.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Xelaglifam involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, using large-scale reactors, and ensuring the purity and consistency of the final product. The process also includes rigorous quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Xelaglifam undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Xelaglifam has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular signaling pathways.
Medicine: Investigated for its potential in treating Type 2 diabetes and other metabolic disorders.
Industry: Used in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Xelaglifam exerts its effects by acting as an agonist for G-protein-coupled receptor 40 (GPR40). This receptor is involved in glucose-dependent insulin secretion. Upon binding to GPR40, this compound enhances the recruitment of β-arrestin and increases the mobilization of calcium ions, leading to increased insulin secretion. This mechanism helps in maintaining glycemic control in patients with Type 2 diabetes .
Comparison with Similar Compounds
Fasiglifam: Another GPR40 agonist used for diabetes treatment.
Pioglitazone: A thiazolidinedione used to improve insulin sensitivity.
Metformin: A biguanide that reduces hepatic glucose production.
Uniqueness of Xelaglifam: this compound is unique due to its enhanced β-arrestin recruitment and sustained glycemic control compared to other GPR40 agonists like Fasiglifam. It also shows a longer-lasting effect on β-cells, leading to improved insulin secretion and glucose tolerance .
Properties
CAS No. |
2230597-99-4 |
---|---|
Molecular Formula |
C30H28FNO5 |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
(3S)-3-[4-[[(1R)-7-fluoro-4-[6-[(3R)-oxolan-3-yl]oxypyridin-3-yl]-2,3-dihydro-1H-inden-1-yl]oxy]phenyl]hex-4-ynoic acid |
InChI |
InChI=1S/C30H28FNO5/c1-2-3-20(16-29(33)34)19-4-7-22(8-5-19)36-27-12-10-25-24(9-11-26(31)30(25)27)21-6-13-28(32-17-21)37-23-14-15-35-18-23/h4-9,11,13,17,20,23,27H,10,12,14-16,18H2,1H3,(H,33,34)/t20-,23+,27+/m0/s1 |
InChI Key |
IJUWQJZOUDTENA-HRRBBWQUSA-N |
Isomeric SMILES |
CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)O[C@@H]2CCC3=C(C=CC(=C23)F)C4=CN=C(C=C4)O[C@@H]5CCOC5 |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OC2CCC3=C(C=CC(=C23)F)C4=CN=C(C=C4)OC5CCOC5 |
Origin of Product |
United States |
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